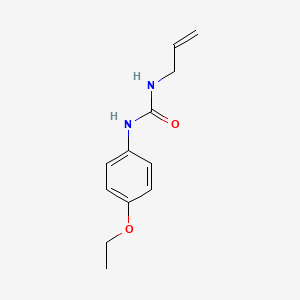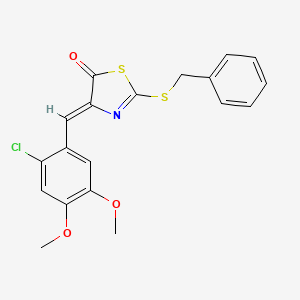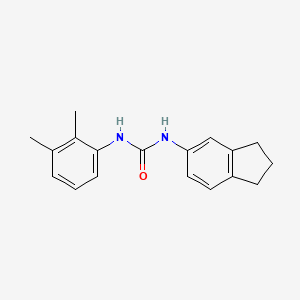![molecular formula C20H24N2O2S B4665021 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in the early 2000s and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 acts as an inhibitor of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. When activated, NF-κB translocates to the nucleus and binds to DNA, activating the transcription of target genes. 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 can also induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 can inhibit the replication of several viruses, including HIV and hepatitis B and C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 in lab experiments is its specificity for the NF-κB signaling pathway. 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been extensively studied and has been shown to be a potent and specific inhibitor of this pathway. Additionally, 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 is its potential toxicity. 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to induce apoptosis in non-cancerous cells at high concentrations, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082. One area of research is the development of new analogs of 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 with improved specificity and reduced toxicity. Another area of research is the study of the mechanisms underlying the anti-cancer and anti-viral properties of 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082. Additionally, 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 could be studied in combination with other drugs to enhance its therapeutic potential. Overall, the study of 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has the potential to lead to the development of new therapies for inflammation, cancer, and viral infections.
Aplicaciones Científicas De Investigación
3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to have anti-cancer properties. It can induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, 3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to have anti-viral properties. It can inhibit the replication of several viruses, including HIV and hepatitis B and C.
Propiedades
IUPAC Name |
3-butoxy-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-4-5-11-24-17-8-6-7-16(13-17)19(23)22-20(25)21-18-12-14(2)9-10-15(18)3/h6-10,12-13H,4-5,11H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGONZXKCVFGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)


![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![ethyl 4-{[(dipropylamino)carbonyl]amino}benzoate](/img/structure/B4665039.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)